molecular formula C9H4F6O B1301067 2,4-Bis(trifluoromethyl)benzaldehyde CAS No. 59664-42-5

2,4-Bis(trifluoromethyl)benzaldehyde

Cat. No.: B1301067
CAS No.: 59664-42-5
M. Wt: 242.12 g/mol
InChI Key: DLRCWXOCZIUZBS-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H4F6O and its molecular weight is 242.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

  • Functionalization of Benzene Derivatives : Research by Dmowski and Piasecka-Maciejewska (1998) involved regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to the production of 2,6-bis(trifluoromethyl)benzaldehyde (Dmowski & Piasecka-Maciejewska, 1998).

Material Science

  • Synthesis of Fluorescent Polymers : Neilson et al. (2008) synthesized highly fluorescent polymers using 4-(trifluorovinyloxy)benzaldehyde, contributing to the field of material science (Neilson et al., 2008).

Organic Chemistry

  • Biomimetic Transamination : Soloshonok and Yasumoto (2006) described an efficient synthesis of 3,5-bis(trifluoromethyl)benzylamine via biomimetic transamination of 3,5-bis(trifluoromethyl)benzaldehyde, demonstrating a practical synthesis method in organic chemistry (Soloshonok & Yasumoto, 2006).

  • Formation of Schiff Base Compounds : Yin Da-xue (2010) synthesized bis-Schiff base compounds with trifluoromethyl groups, by reacting benzaldehyde derivatives with specific amines, showcasing a method in organic synthesis (Yin Da-xue, 2010).

  • Synthesis of Benzaldehyde Derivatives : Crestey et al. (2007) developed a method for synthesizing bis([1,2,4]-oxadiazol)benzaldehydes, starting from benzamidoxime derived from 4-cyanobenzaldehyde (Crestey et al., 2007).

  • Catalysis in Organic Reactions : Zuyls et al. (2008) reported the use of lanthanide formamidinates as catalysts in the Tishchenko reaction, an important organic synthesis process, for the dimerization of benzaldehyde (Zuyls et al., 2008).

Mechanism of Action

Target of Action

It is known to be an organic building block , which suggests that it may interact with various biological targets depending on the specific context of its use.

Pharmacokinetics

Its lipophilicity is moderate, with a consensus Log Po/w of 3.69 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(trifluoromethyl)benzaldehyde. For instance, it should be stored under an inert atmosphere and at low temperatures . It is also sensitive to air . Furthermore, its solubility can be influenced by the solvent used, with it being soluble in water to a moderate extent .

Safety and Hazards

2,4-Bis(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and can cause skin irritation and serious eye damage. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .

Biochemical Analysis

Biochemical Properties

2,4-Bis(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it can be used to synthesize 2,2-diamino enol, which is a crucial intermediate in organic synthesis . The interactions between this compound and biomolecules are primarily governed by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. At lower concentrations, it may act as a modulator of specific signaling pathways, while at higher concentrations, it can induce cytotoxic effects. The impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can interact with DNA and RNA, leading to changes in gene expression. The trifluoromethyl groups enhance the electrophilic nature of the benzaldehyde core, making it highly reactive towards nucleophiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant adverse effects. At higher doses, it can induce toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments. It may interact with transporters and binding proteins, facilitating its movement within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can localize to various organelles, including the nucleus, mitochondria, and endoplasmic reticulum. Post-translational modifications and targeting signals may direct its localization to specific compartments, influencing its activity and function .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCWXOCZIUZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371124
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59664-42-5
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 68 ml (0.4 mol) of 2,2,6,6-tetramethyl- piperidine in 1 l of tetrahydrofuran is cooled under argon to -10° and at this temperature there are added dropwise thereto while stirring 250 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 62 ml (0.4 mol) of 1,3-bis(trifluoromethyl)-benzene are added dropwise thereto at -10° within 5 minutes. The resulting wine-red solution is stirred at -10° for a further 5 minutes and then 62 ml (0.8 mol) of N,N-dimethylformamide are allowed to flow in rapidly. The internal temperature rises by 15° as a consequence of the exothermic reaction. The dark brown solution obtained is then added slowly and under a slight argon pressure to 1.2 l of stirred, ice-cold 1M hydrochloric acid. The internal temperature rises to 10° as a consequence of the stongly exothermic reaction in spite of constant cooling. The resulting emulsion is diluted with 750 ml of hexane, the aqueous phase (1.5 l) is separated and stored for the recovery of 2,2,6,6-tetra- methylpiperidine. The organic phase (1.9 l) is extracted twice with 1 l of water each time, dried over sodium sulphate, filtered and the organic solvent is distilled off at 40° under a vacuum (20 kPa). The residue (about 100 ml) is distilled over a column having a length of 20 cm, firstly at 50° bath temperature under a vacuum of 20 kPa in order to remove the residual solvent, then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. A forerun is removed until the constant internal temperature of 57° has been reached and then the residue distils over as a fraction at 57°/1.4 kPa. There are obtained 68 g (70%) of 2,4-bis(trifluoromethyl)benzaldehyde with a purity (GC) of 96-98%.
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Synthesis routes and methods II

Procedure details

A solution of 100 ml (0.21 mol) of lithium diisopropylamide in tetrahydrofuran is cooled under argon to -70° and at this temperature there are added dropwise thereto while stirring 31 ml (0.2 mol) of 1,3-bis(trifluoromethyl)benzene. The resulting dark red, viscous suspension is stirred at -70° for a further 30 minutes and then 31 ml (0.4 mol) of N,N-dimethylformamide are allowed to flow in rapidly. The internal temperature rises to -20° as a consequence of the exothermic reaction in spite of continuous cooling. The violet solution obtained is then processed further as described in Example 3a). 2,4-Bis(trifluoromethyl)-benzaldehyde is obtained.
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Synthesis routes and methods III

Procedure details

A solution of y mol of 2,2,6,6-tetramethylpiperidine in 400 ml of anhydrous tetrahydrofuran is cooled under a stream of argon to to and there is added dropwise thereto at this temperature within 30 minutes 100·y/0.16 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 20.2 ml (0.13 mol) of 1,3-bis(trifluoromethyl)benzene are added dropwise thereto at to within 15 minutes, the wine-red solution obtained is stirred for a further×minutes at to and then at this temperature 20 ml (0.26 mol) of N,N-dimethylformamide are allowed to flow in rapidly from a dropping funnel. The internal temperature t rises by about 15° as a consequence of the exothermic reaction. The dark red solution obtained is then slowly added dropwise and while stirring and cooling to 500 ml of cold 3M hydrochloric acid (strongly exothermic). The emulsion obtained is diluted with 300 ml of hexane, the aqueous phase is separated, the organic phase is extracted with 500 ml of cold 3M hydrochloric acid, washed neutral twice with 250 ml of saturated sodium chloride solution each time, dried over sodium sulphate and the organic solvent is largely distilled off at 40° bath temperature/20 kPa. The residue is distilled over a column having a length of 20 cm, whereby firstly residual solvent is removed at 50° bath temperature/20 kPa and then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. During the increase in the internal temperature a forerun of about 1 g is removed and then the 2,4-bis(trifluoromethyl)benzaldehyde obtained distils over at 56°./1.4 kPa as a colourless liquid.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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